3-Phenylsalicylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWUEJOPKFYFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059787 | |

| Record name | 3-Phenylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304-06-3 | |

| Record name | 2-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327W9W36P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Strategic Synthesis of 3-Phenylsalicylic Acid from Salicylic Acid: An In-depth Technical Guide

Abstract

This comprehensive technical guide delineates a robust and strategic two-step pathway for the synthesis of 3-phenylsalicylic acid, a valuable building block in medicinal chemistry and materials science, commencing from the readily available precursor, salicylic acid. The synthesis hinges on a carefully orchestrated sequence of regioselective halogenation followed by a palladium- or copper-catalyzed cross-coupling reaction. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying chemical principles, the rationale for methodological choices, and critical considerations for process optimization. Visual aids in the form of reaction mechanism and workflow diagrams are included to enhance clarity. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this important biaryl compound.

Introduction: The Significance of this compound

This compound and its derivatives are of considerable interest in the pharmaceutical and chemical industries due to their diverse biological activities and utility as key intermediates in the synthesis of more complex molecules. The strategic introduction of a phenyl group at the 3-position of the salicylic acid scaffold can significantly modulate its physicochemical and pharmacological properties. This guide presents a logical and efficient synthetic strategy to access this valuable compound from an inexpensive and abundant starting material, salicylic acid.

Synthetic Strategy: A Two-Pronged Approach

The direct phenylation of salicylic acid at the 3-position is challenging due to the directing effects of the hydroxyl and carboxyl groups. Therefore, a more controlled and higher-yielding approach involves a two-step sequence:

-

Regioselective Halogenation: The introduction of a halogen atom (bromine or iodine) at the 3-position of the salicylic acid ring. This step is crucial for activating the molecule for the subsequent cross-coupling reaction.

-

Cross-Coupling Reaction: The formation of the carbon-carbon bond between the 3-halosalicylic acid and a phenyl group donor using a transition metal catalyst. Both Suzuki-Miyaura and Ullmann coupling reactions are viable and will be discussed.

This strategy offers a reliable and adaptable route to this compound, allowing for good control over the final product's structure.

3-Phenylsalicylic acid chemical properties and structure

An In-Depth Technical Guide to 3-Phenylsalicylic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound, systematically known as 2-hydroxy-3-phenylbenzoic acid , is an aromatic organic compound that belongs to the class of substituted salicylic acids. As a derivative of salicylic acid, a cornerstone molecule in pharmacology, this compound integrates a biphenyl scaffold with the critical pharmacophoric elements of a carboxylic acid and a proximate hydroxyl group. This unique structural arrangement imparts distinct chemical properties and opens avenues for investigation in medicinal chemistry, materials science, and organic synthesis. Its CAS Registry Number is 304-06-3 .[1]

This guide provides a comprehensive technical overview of this compound, focusing on its fundamental chemical and physical properties, spectroscopic profile, synthesis, and potential applications, thereby serving as a critical resource for professionals in research and development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzoic acid core with a hydroxyl group at the C2 position and a phenyl group at the C3 position. This ortho-hydroxybenzoic acid arrangement allows for intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen of the carboxylic acid, a feature that influences its acidity, solubility, and spectroscopic characteristics.

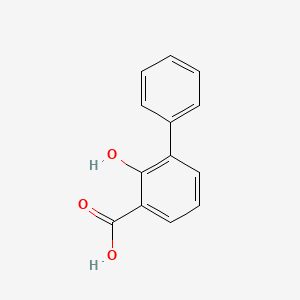

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 304-06-3 | [1] |

| Molecular Formula | C₁₃H₁₀O₃ | [2][3] |

| Molecular Weight | 214.22 g/mol | [2][3] |

| IUPAC Name | 2-hydroxy-3-phenylbenzoic acid | [1] |

| Synonyms | This compound, 2-Hydroxybiphenyl-3-carboxylic acid | [1][3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 186-187 °C | [4][5] |

| pKa (Predicted) | 2.84 ± 0.10 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. | [6] |

| InChIKey | ZJWUEJOPKFYFQD-UHFFFAOYSA-N | [7] |

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of salicylic acids from phenols is achieved via the Kolbe-Schmitt reaction .[6] This method is directly applicable to the synthesis of this compound, using 2-phenylphenol (o-phenylphenol) as the starting material.

The causality behind this choice is the high regioselectivity of the Kolbe-Schmitt reaction, which favors ortho-carboxylation of the phenoxide ion, particularly with sodium as the counter-ion. The reaction proceeds through three key stages:

-

Phenoxide Formation: 2-phenylphenol is deprotonated with a strong base, typically sodium hydroxide, to form sodium 2-phenylphenoxide. This step is critical as the phenoxide is a much more powerful nucleophile than the neutral phenol.

-

Electrophilic Aromatic Substitution (Carboxylation): The highly reactive phenoxide attacks carbon dioxide, which acts as the electrophile. The reaction is conducted under elevated temperature (125-150 °C) and pressure (up to 100 atm) to drive the carboxylation. The sodium cation is believed to form a chelate complex with the incoming carbon dioxide and the phenoxide oxygen, directing the carboxylation to the ortho position.

-

Acidification: The resulting sodium salt of this compound is treated with a strong acid (e.g., sulfuric acid) to protonate the carboxylate and yield the final product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

This protocol is a representative methodology based on the principles of the Kolbe-Schmitt reaction.

-

Drying: Thoroughly dry 2-phenylphenol (1.0 eq) and finely powdered sodium hydroxide (1.1 eq). The absence of water is crucial as it can reduce the yield by protonating the reactive phenoxide intermediate.

-

Phenoxide Preparation: In a high-pressure autoclave reactor, mix the dried 2-phenylphenol and sodium hydroxide under an inert atmosphere (e.g., Nitrogen). Heat the mixture to ~130 °C with stirring until the formation of sodium 2-phenylphenoxide is complete.

-

Carboxylation: Seal the reactor and introduce dry carbon dioxide gas until the pressure reaches 80-100 atm. Increase the temperature to 150 °C and maintain stirring for 6-8 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂. Transfer the solid reaction mass into water to dissolve the sodium salt of the product.

-

Acidification & Isolation: While stirring vigorously, slowly add concentrated sulfuric acid or hydrochloric acid to the aqueous solution until the pH is strongly acidic (pH ~2). This compound will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts. For further purification, dissolve the acid in a saturated aqueous solution of sodium bicarbonate, filter to remove any non-acidic impurities, and then re-precipitate the acid with HCl.[6] The final product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or ethylene dichloride) or by sublimation under vacuum.[6]

Spectroscopic and Analytical Profile

The structural characterization of this compound relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A scanned spectrum is available in the NIST Chemistry WebBook.[7][8] Expected characteristic absorption bands include:

-

~3200-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

~3200 cm⁻¹: A sharper O-H stretching band from the phenolic hydroxyl group, often superimposed on the broad carboxylic acid band.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1680-1650 cm⁻¹: A strong C=O stretching band for the carbonyl of the carboxylic acid, its position influenced by intramolecular hydrogen bonding.

-

~1600 & ~1450 cm⁻¹: Characteristic C=C stretching vibrations within the aromatic rings.

-

-

-

¹H NMR (400 MHz, Chloroform-d) of the Acetone Adduct: δ 7.98 (dd, J = 7.8, 1.7 Hz, 1H), 7.62 (dd, J = 7.7, 1.7 Hz, 1H), 7.52 – 7.48 (m, 2H), 7.47 – 7.42 (m, 2H), 7.41 – 7.37 (m, 1H), 7.19 (t, J = 7.7 Hz, 1H), 1.74 (s, 6H).[9]

-

¹³C NMR (101 MHz, Chloroform-d) of the Acetone Adduct: δ 161.4, 153.0, 137.2, 135.9, 130.8, 129.2, 129.0, 128.5, 128.0, 122.9, 117.8, 107.8, 26.1.[9]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a strong molecular ion peak (M⁺) at m/z = 214.[1] Common fragmentation patterns involve the loss of water (H₂O, m/z = 196) and the carboxyl group (COOH, giving a fragment at m/z = 169), followed by further fragmentation of the biphenyl core.

Biological Activity and Applications in Drug Development

While research into this compound is less extensive than for its parent compound, its chemical structure suggests significant potential for biological activity, making it a molecule of interest for drug discovery.

-

Antimicrobial Properties: this compound has been reported to possess antibacterial properties.[6] The lipophilic phenyl group may enhance its ability to penetrate bacterial cell membranes compared to unsubstituted salicylic acid.

-

Anti-inflammatory and Analgesic Potential: As a salicylate, it is hypothesized to retain the core mechanism of action of this class of drugs, which involves the modulation of inflammatory pathways.[11] The anti-inflammatory effects of salicylates are complex and include the inhibition of cyclooxygenase (COX) enzymes, modulation of transcription factors like NF-κB, and scavenging of reactive oxygen species. The phenyl substituent may alter the potency, selectivity, and pharmacokinetic profile of the molecule.

-

Foundation for Novel Therapeutics: The broader class of hydroxybenzoic acids is known for a wide range of biological activities, including antioxidant, antimutagenic, and anti-inflammatory effects.[11] This establishes a strong rationale for exploring this compound and its derivatives as scaffolds for developing novel therapeutic agents. For instance, related substituted phenylsalicylic acids have been investigated as inhibitors of key enzymes like 20α-hydroxysteroid dehydrogenase (AKR1C1), which is implicated in hormone-dependent cancers.

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on aggregated GHS data, it is classified with the following hazards:

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Standard laboratory practices should be followed, including use in a well-ventilated area and avoidance of dust generation.

References

-

Supplementary Information (SI) for Organic Chemistry Frontiers. (2025). Partner Organisations. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Fermilab. (n.d.). Technical Publications. Fermi National Accelerator Laboratory. Available at: [Link]

- Google Patents. (2000). WO 00/53583.

-

NIST. (n.d.). 2-Hydroxy-3-phenylbenzoic acid. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 2-Hydroxy-3-phenylbenzoic acid. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Stenutz. (n.d.). 2-hydroxy-3-phenylbenzoic acid. Stenutz. Retrieved January 10, 2026, from [Link]

-

Cheméo. (2025). 2-Hydroxy-3-phenylbenzoic acid. Cheméo. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN102633712A. Google Patents.

- Google Patents. (n.d.). CN106164070A. Google Patents.

-

VDOC.PUB. (n.d.). Purification Of Laboratory Chemicals. VDOC.PUB. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound | C13H10O3 | CID 9348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 2-hydroxy-3-phenylbenzoic acid [stenutz.eu]

- 5. vdoc.pub [vdoc.pub]

- 6. This compound | 304-06-3 [chemicalbook.com]

- 7. 2-Hydroxy-3-phenylbenzoic acid [webbook.nist.gov]

- 8. 2-Hydroxy-3-phenylbenzoic acid [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. lss.fnal.gov [lss.fnal.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Phenylsalicylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Phenylsalicylic acid, a biphenyl analogue of the ubiquitous salicylic acid, represents a class of molecules that continues to attract interest in medicinal chemistry and materials science. Its structural motif, combining a carboxylic acid and a hydroxyl group on a biphenyl scaffold, offers a unique steric and electronic profile. This guide, intended for professionals in research and drug development, provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, spectral characteristics, and known biological activities. By synthesizing technical data with practical insights, this document aims to serve as an authoritative resource for those working with or exploring the potential of this intriguing compound.

Section 1: Core Chemical Identity

This compound, also known by its IUPAC name 2-hydroxy-3-phenylbenzoic acid, is a solid organic compound. Its core structure features a salicylic acid moiety with a phenyl group substituted at the third position.

Key Identifiers and Molecular Properties

A clear identification of a chemical compound is paramount for research and regulatory purposes. The primary identifiers and molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 304-06-3 | [1] |

| Molecular Formula | C₁₃H₁₀O₃ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| IUPAC Name | 2-hydroxy-3-phenylbenzoic acid | [1] |

| Synonyms | 2-hydroxybiphenyl-3-carboxylic acid, m-Phenylsalicylic acid | [1] |

Section 2: Synthesis and Purification

The synthesis of this compound and its derivatives is of significant interest for creating libraries of compounds for screening in drug discovery programs. While various methods for the synthesis of biphenyl carboxylic acids exist, a common and effective approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Generalized Synthesis Workflow

The synthesis of this compound can be conceptualized as the coupling of two key building blocks: a protected salicylic acid derivative and a phenylboronic acid. The following diagram illustrates a generalized workflow for this synthetic approach.

Caption: Generalized workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocol: A Conceptual Approach

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the search results, a conceptual protocol based on established Suzuki coupling reactions for similar bi-aryl compounds can be outlined. A study on bi-aryl analogues of salicylic acids utilized palladium-catalyzed cross-coupling for their synthesis, which provides a basis for this conceptual protocol[2].

Materials:

-

A suitable protected brominated salicylic acid derivative (e.g., methyl 2-bromo-6-(benzyloxy)benzoate)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

A suitable base (e.g., potassium carbonate)

-

An appropriate solvent system (e.g., a mixture of toluene and water)

-

Reagents for deprotection (e.g., hydrogen gas with a palladium on carbon catalyst for debenzylation)

-

Reagents for hydrolysis (e.g., lithium hydroxide)

Procedure:

-

Protection: The phenolic hydroxyl and carboxylic acid groups of a suitable starting material, such as 2-bromo-6-hydroxybenzoic acid, are protected to prevent unwanted side reactions. The hydroxyl group can be protected as a benzyl ether, and the carboxylic acid can be esterified.

-

Suzuki Coupling: The protected bromo-salicylate derivative is dissolved in the solvent system with phenylboronic acid, the palladium catalyst, and the base. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated to yield the crude coupled product.

-

Purification of the Intermediate: The crude product is purified by column chromatography to obtain the pure, protected 3-phenylsalicylate derivative.

-

Deprotection: The protecting groups are removed. For instance, a benzyl ether can be cleaved by catalytic hydrogenation.

-

Hydrolysis: If the carboxylic acid was protected as an ester, it is hydrolyzed to the free carboxylic acid using a suitable base followed by acidification.

-

Final Purification: The final product, this compound, is purified by recrystallization or sublimation. A reported purification method involves dissolving the acid in an aqueous sodium carbonate solution, filtering, and then precipitating the acid with hydrochloric acid, followed by crystallization from ethylene dichloride and sublimation[3].

Section 3: Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections provide an overview of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the salicylic acid and the phenyl rings. The protons on the salicylic acid ring will exhibit splitting patterns influenced by their neighboring protons. The phenolic hydroxyl proton and the carboxylic acid proton will likely appear as broad singlets, and their chemical shifts can be concentration-dependent and may be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon atoms of the two phenyl rings, and the carbons bearing the hydroxyl and carboxylic acid groups.

Public databases like PubChem and SpectraBase contain NMR data for this compound[1][4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

-

GC-MS: In Gas Chromatography-Mass Spectrometry, this compound will show a molecular ion peak corresponding to its molecular weight (214.22 g/mol ). The fragmentation pattern will likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid and hydroxyl groups. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A sharp C=O stretching band for the carboxylic acid, usually around 1700-1680 cm⁻¹.

-

O-H stretching for the phenolic hydroxyl group, typically around 3600-3200 cm⁻¹.

-

C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.

-

C-O stretching for the carboxylic acid and phenol groups.

Vapor phase IR spectra for this compound are available in public databases[1][4].

Section 4: Biological Activity and Mechanism of Action

The biological profile of this compound is an area of active interest, particularly given the well-documented therapeutic effects of salicylic acid and its derivatives.

Antibacterial Activity

This compound has been investigated for its potential as an antibacterial agent[3]. One study evaluated its antimicrobial activity against two strains of Escherichia coli and reported low levels of activity[5]. This is in line with the broader understanding that salicylic acid and its derivatives possess antibacterial properties[6][7][8]. The introduction of the phenyl group at the 3-position likely modifies the lipophilicity and steric properties of the molecule, which in turn influences its interaction with bacterial targets.

Potential Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, it is reasonable to hypothesize that it may share some mechanisms with other salicylic acid derivatives. Salicylates are known to exert their effects through various pathways, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Salicylates are well-known for their anti-inflammatory effects, which are mediated through the inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins[[“]][10].

-

Modulation of Cellular Signaling: Salicylic acid can influence intracellular signaling cascades, such as inhibiting kinases in the mitogen-activated protein kinase (MAPK) pathway and transcription factors like NF-κB[[“]].

A study on bi-aryl analogues of salicylic acid found that these compounds could ameliorate endoplasmic reticulum (ER) stress, suggesting a potential novel therapeutic application for this class of molecules in protein misfolding diseases[2].

The following diagram illustrates the potential signaling pathways that could be modulated by salicylic acid derivatives.

Caption: Potential mechanisms of action for salicylic acid derivatives.

Section 5: Applications in Research and Drug Development

This compound serves as a valuable scaffold for medicinal chemists and drug development professionals. Its utility can be seen in several areas:

-

Scaffold for Novel Therapeutics: The biphenyl salicylic acid core can be further functionalized to create libraries of new chemical entities for screening against various therapeutic targets.

-

Probing Biological Pathways: As a derivative of salicylic acid, it can be used as a tool compound to investigate the biological roles of pathways modulated by salicylates.

-

Fragment-Based Drug Discovery: The this compound structure can be considered as a fragment for building more complex molecules with desired pharmacological properties.

Section 6: Safety and Handling

According to the aggregated GHS information, this compound is harmful if swallowed and causes serious eye irritation[1]. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

-

SpectraBase. This compound. [Link]

-

Harrigan, G. G., et al. Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. Molecules, 2010. [Link]

-

Adamczak, A., et al. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. Molecules, 2020. [Link]

- Google Patents. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

-

Consensus. What is the mechanism of action of salicylic acid in the body? [Link]

-

Ali, A. S., et al. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. Journal of Industrial Textiles, 2021. [Link]

-

PubMed. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. [Link]

-

University of Thi-Qar Journal. Lec 6 4th stage Organic Pharmaceutical Chemistry II 2018-2019. [Link]

-

ResearchGate. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. [Link]

Sources

- 1. This compound | C13H10O3 | CID 9348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 304-06-3 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

An In-Depth Technical Guide to 3-Phenylsalicylic Acid: Nomenclature, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylsalicylic acid, a biphenyl analogue of the ubiquitous salicylic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural motif, combining the pharmacologically active salicylate core with a phenyl substituent, opens avenues for the development of novel therapeutics with potentially enhanced or unique biological activities. This guide provides a comprehensive overview of this compound, delving into its chemical identity, synthetic routes, and its emerging role in drug discovery, with a particular focus on its potential as a non-steroidal anti-inflammatory drug (NSAID).

Part 1: Core Chemical Identity and Nomenclature

A precise understanding of a compound's chemical identity is fundamental to all scientific investigation. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is 2-hydroxy-3-phenylbenzoic acid [1]. However, it is commonly referred to by a variety of synonyms in literature and chemical catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

Common Synonyms: [1]

-

This compound

-

2-Hydroxybiphenyl-3-carboxylic acid

-

m-Phenylsalicylic acid

-

[1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₃ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| CAS Registry Number | 304-06-3 | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 41-43 °C | [2] |

| Boiling Point | 172-173 °C at 12 mmHg | [2] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, benzene | [2] |

Part 2: Synthesis and Characterization

The synthesis of this compound can be approached through several modern organic chemistry techniques. This section outlines a plausible and widely applicable synthetic strategy, the Suzuki-Miyaura cross-coupling reaction, and details the analytical methods for its characterization.

Synthetic Approach: The Suzuki-Miyaura Cross-Coupling

The formation of the biphenyl core of this compound is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups[3][4][5][6].

The general strategy involves the coupling of an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a suitable starting material would be a halogenated derivative of salicylic acid, such as 3-iodosalicylic acid or 3-bromosalicylic acid, which is then coupled with phenylboronic acid.

Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on available starting materials and laboratory equipment.

Materials:

-

3-Iodosalicylic acid (or 3-bromosalicylic acid)

-

Phenylboronic acid

-

Palladium(II) chloride (or other suitable palladium catalyst)[7]

-

Sodium hydroxide (or other suitable base)[7]

-

tert-Butyl methyl ether (or other suitable extraction solvent)[7]

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (4.0 equivalents) in water.

-

Addition of Reactants: Under an inert atmosphere (e.g., nitrogen), add 3-iodosalicylic acid (1.0 equivalent) to the stirred solution, followed by phenylboronic acid (1.1 equivalents) and palladium(II) chloride (0.01 equivalents)[7].

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

-

Acidification and Extraction: Dilute the filtrate with water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The product will precipitate out of solution.

-

Purification: Filter the crude product and dissolve it in tert-butyl methyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate[7].

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crystalline product[7]. Further purification can be achieved by recrystallization or column chromatography over silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the salicylic acid and the phenyl rings, as well as a characteristic downfield signal for the carboxylic acid proton and a signal for the phenolic hydroxyl proton.

Caption: Chemical structure of this compound for NMR assignment.

Expected ¹H NMR signals (in CDCl₃, δ in ppm):

-

~11-13 ppm: (s, 1H, -COOH)

-

~7.0-8.0 ppm: (m, 8H, Ar-H)

-

~5.0-6.0 ppm: (s, 1H, -OH)

FT-IR Spectroscopy: The infrared spectrum will provide information about the functional groups present in the molecule.

Expected FT-IR absorption bands (in cm⁻¹):

-

~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid

-

~3200 cm⁻¹: O-H stretch of the phenol

-

~3100-3000 cm⁻¹: Aromatic C-H stretch

-

~1680-1650 cm⁻¹: C=O stretch of the carboxylic acid[8]

-

~1600, ~1450 cm⁻¹: Aromatic C=C stretch[8]

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₃H₁₀O₃), the expected monoisotopic mass is approximately 214.06 g/mol [1]. The fragmentation pattern can also provide structural information.

Part 3: Applications in Drug Development

Salicylic acid and its derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs)[9][10][11]. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever[11][12].

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of salicylates are primarily attributed to their ability to inhibit the COX-1 and COX-2 isoenzymes[12]. By blocking the active site of these enzymes, salicylates prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Caption: Simplified signaling pathway showing the inhibition of COX enzymes by salicylates.

Potential as a Novel NSAID

The introduction of a phenyl group at the 3-position of the salicylic acid scaffold can modulate its physicochemical properties, such as lipophilicity and steric bulk. These modifications can influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to:

-

Enhanced Potency: The phenyl group may facilitate stronger binding to the active site of COX enzymes.

-

Improved Selectivity: Modifications to the salicylate core can lead to selective inhibition of COX-2 over COX-1, which is a key strategy in developing NSAIDs with a reduced risk of gastrointestinal side effects.

-

Novel Biological Activities: The biphenyl scaffold may allow the molecule to interact with other biological targets, leading to a broader spectrum of therapeutic applications.

Further research, including in vitro enzyme inhibition assays and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives as next-generation anti-inflammatory agents.

Conclusion

This compound is a fascinating molecule with a rich chemical background and promising therapeutic potential. This guide has provided a detailed overview of its nomenclature, a robust synthetic strategy, and its likely mechanism of action as a non-steroidal anti-inflammatory drug. For researchers in drug development, this compound and its derivatives represent a fertile ground for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

-

PubChem. Phenyl Salicylate. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Phenyllactic acid, (S)-. National Center for Biotechnology Information. [Link]

-

Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]

-

Duan, H. et al. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Angewandte Chemie International Edition, 54(32), 9378-9381. [Link]

-

Setzer, W. N. et al. Synthesis of 3-Farnesyl Salicylic Acid a Novel Antimicrobial from Piper multiplinervium. Natural Product Communications, 8(7), 911-913. [Link]

-

Hart, F. D. Non-steroidal anti-inflammatory drugs. Current status and rational therapeutic use. Drugs, 11(6), 441-54. [Link]

-

DeRuiter, J. NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Auburn University. [Link]

-

Al-Janabi, A. A. H. Non-steroidal anti-inflammatory drugs (NSAIDs). Lectures in Pharmaceutical Chemistry. [Link]

-

Consensus. What is the mechanism of action of salicylic acid in the body? [Link]

- Google Patents. Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.

-

MassBank. MSBNK-Eawag-EQ369658. [Link]

-

Al-Saffar, A. M. Non steroidal Anti-inflammatory drugs NSAIDs L3, L4. Pharmacology. [Link]

-

NIST. Phenyl salicylate. National Institute of Standards and Technology. [Link]

-

Trivedi, M. K. et al. Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Journal of Medical Sciences, 2(1), 1-7. [Link]

-

Wikipedia. Phenyl salicylate. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

-

Li, Y. et al. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Applied Spectroscopy, 72(10), 1496-1503. [Link]

-

ResearchGate. Figure 2: shows the typical FTIR spectrum of Fe3O4 NPs, salicylic acid... [Link]

-

Pellón, R. F. et al. Synthesis of Salicylic Acid Derivatives from the Corresponding 2-Chlorobenzoic Acid Using Water as Solvent. Synthetic Communications, 32(13), 2055-2059. [Link]

-

ResearchGate. Figure 2: FT-IR spectra of salicylic acid (a) control and (b) treated. [Link]

-

Ekinci, D. et al. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents, 21(12), 1831-1841. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

-

Wang, Y. et al. A highly efficient palladium catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids in neat water. Organic & Biomolecular Chemistry, 5(20), 3297-3300. [Link]

-

Santos, M. A. et al. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(21), 6755. [Link]

-

Gök, Y. et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 6(10), 8049-8056. [Link]

-

Diyah, N. W. et al. Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 24(3), 88-94. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Synthesis of Salicylic Acid Derivatives from the Corresponding 2-Chlorobenzoic Acid Using Water as Solvent. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

-

Kumar, A. et al. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Nanoscale Advances, 2(1), 358-366. [Link]

Sources

- 1. This compound | C13H10O3 | CID 9348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 10. Non-steroidal anti-inflammatory drugs. Current status and rational therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and History of 3-Phenylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylsalicylic acid, a biphenyl derivative of salicylic acid, has carved a niche for itself in the landscape of chemical synthesis and medicinal chemistry. While not as ubiquitously known as its parent molecule, aspirin, its history is intertwined with the evolution of organic synthesis, particularly the methods for constructing biaryl systems and the carboxylation of phenols. This guide provides a comprehensive technical overview of the discovery, historical synthesis, and evolving applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Introduction: The Emergence of a Biphenyl Scaffold

The story of this compound (also known as 2-hydroxybiphenyl-3-carboxylic acid) is not one of a singular, celebrated discovery but rather a testament to the incremental advancements in synthetic organic chemistry. Its emergence is rooted in the broader quest to synthesize substituted biphenyls and salicylic acid analogs, driven by the burgeoning pharmaceutical and dye industries of the late 19th and early 20th centuries.

The biphenyl moiety is a privileged scaffold in medicinal chemistry, imparting crucial physicochemical properties such as rigidity, hydrophobicity, and the ability to engage in π-stacking interactions with biological targets. The addition of the salicylic acid framework, with its inherent anti-inflammatory and analgesic properties, created a molecule of significant interest for chemical and biological exploration.

Early Synthetic Endeavors: A Tale of Two Reactions

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis would have been made possible by two cornerstone reactions in organic chemistry: methods for biphenyl formation and techniques for the carboxylation of phenols.

Forging the Biphenyl Core: The Ullmann and Gomberg-Bachmann Reactions

The creation of the carbon-carbon bond between the two phenyl rings is the critical step in forming the biphenyl backbone. Two classical named reactions would have been the primary tools for early organic chemists to achieve this.

-

The Ullmann Reaction: First reported by Fritz Ullmann in 1901, this reaction involves the copper-promoted coupling of two aryl halides.[1][2][3] To synthesize a precursor to this compound, an appropriately substituted halobenzene could be coupled with another halo-phenol derivative. The harsh reaction conditions, often requiring high temperatures and stoichiometric copper, were a significant limitation.[1][4]

-

The Gomberg-Bachmann Reaction: Developed by Moses Gomberg and Werner Emmanuel Bachmann, this reaction utilizes the coupling of a diazonium salt with an aromatic compound.[5][6][7] This radical-based method offered an alternative route to unsymmetrical biphenyls.

The choice between these methods would have depended on the availability of starting materials and the desired substitution pattern.

Introducing the Carboxyl Group: The Kolbe-Schmitt Reaction

Once a suitable 2-hydroxybiphenyl precursor was obtained, the introduction of the carboxylic acid group ortho to the hydroxyl group was the next synthetic challenge. The Kolbe-Schmitt reaction, a method for the carboxylation of phenols, would have been the most logical approach. This reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat.

The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions, and achieving specific carboxylation at the 3-position of 2-hydroxybiphenyl would have required careful optimization.

A Mid-20th Century Snapshot: The Work of Brooks and Connell (1961)

A significant, albeit later, milestone in the documented history of this compound comes from a 1961 publication in the Journal of the Chemical Society by C. J. W. Brooks and J. Connell. While not a discovery paper in the traditional sense, their work on the gas chromatography of esters of aromatic hydroxy acids provides a concrete reference point. They describe a method for the purification of this compound, suggesting that the compound was available, and its properties were being studied by this time.

Purification Protocol by Brooks et al. (1961):

A detailed experimental protocol from their work is not available in the immediate search results, but the mention of its purification implies its successful synthesis and isolation prior to this date.

The Modern Era of Synthesis: The Rise of Palladium Catalysis

The landscape of biphenyl synthesis was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance compared to their classical counterparts.

-

The Suzuki-Miyaura Coupling: First reported in 1979 by Akira Suzuki and Norio Miyaura, this reaction has become the gold standard for the formation of carbon-carbon bonds between aryl groups.[8][9][10][11][12] The coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base is a highly efficient and versatile method for synthesizing a wide range of biphenyl derivatives, including precursors to this compound.

The development of the Suzuki-Miyaura coupling and other palladium-catalyzed reactions has made this compound and its derivatives much more accessible for research and development.

Applications: From a Synthetic Intermediate to a Bioactive Scaffold

Historically, this compound was likely utilized primarily as a chemical intermediate in the synthesis of more complex molecules, such as dyes and potentially other pharmaceutical agents. Its structural similarity to known bioactive compounds would have made it a target for further derivatization.

In contemporary research, this compound and its derivatives have been investigated for a range of biological activities, leveraging the combined properties of the biphenyl and salicylic acid motifs. Biphenyl carboxylic acids, in general, have been explored for their potential as:

-

Anti-inflammatory agents: Building upon the known activity of salicylic acid.[13]

-

Antimicrobial and antifungal agents. [14]

-

Anticancer agents. [13]

-

Other therapeutic areas: Including their use as intermediates in the synthesis of drugs for various conditions.[15]

Experimental Protocols: A Modern Synthetic Approach

The following provides a generalized, modern protocol for the synthesis of this compound, emblematic of the advancements in organic synthesis.

Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2-Hydroxybiphenyl Precursor

This protocol outlines the synthesis of a 2-benzyloxy-biphenyl intermediate, which can then be deprotected and carboxylated.

Materials:

-

1-Bromo-2-(benzyloxy)benzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-bromo-2-(benzyloxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 3:1 mixture of toluene and ethanol.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-benzyloxy-biphenyl.

Subsequent Steps:

-

Deprotection: The benzyl protecting group can be removed via catalytic hydrogenation (e.g., using H₂ gas and Pd/C catalyst) to yield 2-hydroxybiphenyl.

-

Carboxylation: The resulting 2-hydroxybiphenyl can then be carboxylated using a modified Kolbe-Schmitt reaction to introduce the carboxylic acid at the 3-position.

Data Presentation

| Property | Value |

| Chemical Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 191 °C |

| Boiling Point | 393.1 °C |

Visualizations

Historical Synthetic Pathways

Caption: Classical synthetic routes to this compound.

Modern Synthetic Pathway: Suzuki-Miyaura Coupling

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Gomberg–Bachmann reaction - Wikiwand [wikiwand.com]

- 6. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]

- 7. mycollegevcampus.com [mycollegevcampus.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. grokipedia.com [grokipedia.com]

- 11. Suzuki Cross-Coupling | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. ijsdr.org [ijsdr.org]

- 15. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

The Multifaceted Biological Activities of 3-Phenylsalicylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Salicylate Scaffold

For over a century, the salicylic acid scaffold has been a cornerstone of medicinal chemistry, yielding therapeutics that have profoundly impacted human health. However, the inherent potential of this versatile molecule is far from exhausted. This technical guide delves into a specific, yet remarkably promising, subclass: 3-phenylsalicylic acid derivatives. The introduction of a phenyl group at the 3-position of the salicylic acid core introduces significant modifications to the molecule's stereochemistry and lipophilicity, unlocking a diverse array of biological activities. This guide offers an in-depth exploration of these activities, moving beyond a superficial overview to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the therapeutic potential of these intriguing compounds. We will dissect the mechanistic underpinnings of their anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols and a critical analysis of the structure-activity relationships that govern their efficacy.

The Anti-Inflammatory Potential of this compound Derivatives: Modulating the Inflammatory Cascade

The anti-inflammatory effects of salicylic acid are well-documented, primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. The introduction of a 3-phenyl substituent offers a promising avenue for enhancing and diversifying these anti-inflammatory properties.

Mechanism of Action: Beyond COX Inhibition

While COX inhibition remains a relevant mechanism, emerging evidence suggests that this compound derivatives may exert their anti-inflammatory effects through a multi-pronged approach. A key pathway implicated is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Salicylates, in general, have been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade at its source.[3] The 3-phenyl moiety can enhance this activity, potentially through improved cellular uptake or more effective binding to upstream kinases that regulate NF-κB activation. For instance, studies on related salicylic acid derivatives have demonstrated that modifications to the salicylate core can lead to more potent NF-κB inhibitors.[4][5]

Furthermore, the amelioration of endoplasmic reticulum (ER) stress is emerging as a significant anti-inflammatory mechanism for this class of compounds.[6][7] Chronic ER stress is increasingly recognized as a key contributor to inflammatory diseases.[8] By alleviating ER stress, this compound derivatives can reduce the activation of the unfolded protein response (UPR), a signaling network that can trigger inflammatory pathways.

Figure 1: Simplified signaling pathway of NF-κB inhibition by this compound derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

To quantitatively assess the COX-inhibitory activity of this compound derivatives, a cell-free enzyme assay is a robust and reproducible method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Heme (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (this compound derivatives)

-

Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, TMPD, and heme in Tris-HCl buffer. Prepare serial dilutions of the test compounds and reference inhibitor.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 590 nm at timed intervals to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][9]

Anticancer Activity: A Multi-Targeted Approach to Cancer Therapy

The structural modifications inherent in this compound derivatives make them attractive candidates for anticancer drug development. Their potential to interact with multiple cellular targets offers a strategy to overcome the resistance often developed against single-target agents.

Mechanisms of Anticancer Action

The anticancer properties of salicylic acid and its derivatives are thought to involve several mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[10][11] The addition of a 3-phenyl group can enhance these effects and introduce novel mechanisms.

One of the key mechanisms is the induction of ER stress-mediated apoptosis . As previously discussed, these compounds can ameliorate ER stress. In the context of cancer, prolonged and unresolved ER stress can trigger apoptosis, a desirable outcome in cancer therapy.[12] Studies on bi-aryl analogues of salicylic acid have shown that these compounds can decrease the levels of ER stress markers such as phosphorylated PERK (p-PERK) and phosphorylated JNK (p-JNK).[6][7]

Furthermore, this compound derivatives may exhibit cytotoxic activity against various cancer cell lines. While specific data for this compound derivatives is still emerging, related biphenyl carboxylic acids have demonstrated significant cytotoxicity. For example, certain biphenyl carboxylic acid derivatives have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values in the low micromolar range.[13]

Figure 2: Overview of the potential anticancer mechanisms of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6]

Objective: To determine the cytotoxic effects of this compound derivatives on various cancer cell lines and calculate their IC50 values.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[6][14]

Table 1: Illustrative Cytotoxicity Data for Biphenyl Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Biphenyl Carboxylic Acid Derivative 1 | MCF-7 (Breast) | 9.92 ± 0.97 |

| Biphenyl Carboxylic Acid Derivative 1 | MDA-MB-231 (Breast) | 9.54 ± 0.85 |

| Biphenyl Carboxylic Acid Derivative 2 | MCF-7 (Breast) | 10.14 ± 2.05 |

| Biphenyl Carboxylic Acid Derivative 2 | MDA-MB-231 (Breast) | 10.78 ± 2.58 |

| Tamoxifen (Reference) | MCF-7 (Breast) | N/A |

| Tamoxifen (Reference) | MDA-MB-231 (Breast) | N/A |

| Note: This table is for illustrative purposes and is based on data for related biphenyl carboxylic acids. Specific data for this compound derivatives should be generated experimentally.[13] |

Antimicrobial Properties: A Renewed Fight Against Microbial Resistance

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Salicylic acid and its derivatives have long been known for their antimicrobial properties, and the 3-phenyl substitution presents an opportunity to enhance this activity.[15][16][17]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds like salicylic acid derivatives are often multifaceted. They can disrupt the microbial cell membrane, leading to leakage of intracellular components and cell death. They can also interfere with essential cellular processes such as enzyme activity and nucleic acid synthesis. The increased lipophilicity conferred by the 3-phenyl group may facilitate the penetration of these compounds through the lipid-rich microbial cell membranes, thereby enhancing their antimicrobial efficacy. While direct evidence for this compound is limited, studies on other biphenyl derivatives have shown promising antibacterial and antifungal activity.[8][15][18][19]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23]

Objective: To determine the MIC of this compound derivatives against a panel of clinically relevant bacteria and fungi.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (this compound derivatives)

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds and positive controls in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[20][21]

Table 2: Illustrative Antimicrobial Activity Data for Biphenyl Carboxylic Acid Esters

| Compound | Microorganism | MIC (µg/mL) |

| Ethyl 4-biphenyl carboxylate | Candida albicans | 512 - 1024 |

| Ethyl 4-biphenyl carboxylate | Candida tropicalis | 512 - 1024 |

| Decanoyl 4-biphenyl carboxylate | Candida albicans | 512 |

| Decanoyl 4-biphenyl carboxylate | Candida tropicalis | 512 |

| Note: This table is for illustrative purposes and is based on data for related biphenyl carboxylic acid esters. Specific data for this compound derivatives should be generated experimentally.[19] |

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The insights provided in this technical guide underscore the potential of these compounds as anti-inflammatory, anticancer, and antimicrobial agents. The detailed experimental protocols offer a practical framework for researchers to systematically evaluate the efficacy of newly synthesized derivatives.

Future research should focus on several key areas:

-

Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of substitutions on both the salicylic acid and the 3-phenyl rings should be explored to optimize potency and selectivity for specific biological targets.

-

In-depth Mechanistic Studies: Further elucidation of the molecular mechanisms underlying the observed biological activities will be crucial for rational drug design. This includes identifying specific protein targets and delineating the signaling pathways involved.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models of disease to assess their in vivo efficacy, safety, and pharmacokinetic properties.

-

Exploration of Novel Therapeutic Applications: The unique pharmacological profile of this compound derivatives may lend them to applications beyond those discussed here, such as in neurodegenerative diseases or metabolic disorders.

By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Kim, H. J., et al. (2021). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. Drug Design, Development and Therapy, 15, 3593–3607. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of visualized experiments : JoVE, (78), e50462. [Link]

-

Consensus. (n.d.). What are the potential anticancer properties of salicylic acid? [Link]

-

Endoplasmic Reticular Stress and Pathogenesis of Experimental Colitis: Mechanism of Action of 5-Amino Salicylic Acid. (2014). Gastroenterology Research and Practice, 2014, 418358. [Link]

-

Muhi-eldeen, Z., et al. (2009). Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives. Jordan Journal of Pharmaceutical Sciences, 2(2), 99-112. [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Endoplasmic Reticular Stress and Pathogenesis of Experimental Colitis: Mechanism of Action of 5-Amino Salicylic Acid. (2014). Gastroenterology research and practice, 2014, 418358. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 58-63. [Link]

-

Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. (2012). European journal of medicinal chemistry, 48, 27–35. [Link]

-

Consensus. (n.d.). What are the potential anticancer properties of salicylic acid? [Link]

-

Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. (2023). Chemistry (Basel, Switzerland), 5(3), 150. [Link]

-

Broth microdilution. (n.d.). In Wikipedia. [Link]

-

A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (2020). International Journal of Research and Analytical Reviews, 7(3), 853-859. [Link]

-

Ali, M. A., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International journal of biological macromolecules, 62, 342–347. [Link]

-

Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. (2011). Molecules (Basel, Switzerland), 16(7), 5954–5960. [Link]

-

Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway. (2016). Applied biochemistry and biotechnology, 178(4), 795–806. [Link]

-

Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. (2012). European Journal of Medicinal Chemistry, 48, 27-35. [Link]

-

Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 89-94. [Link]

-

Broth microdilution assay: Significance and symbolism. (2023). ResearchGate. [Link]

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2022). Molecules, 27(21), 7323. [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2018). Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 148-154. [Link]

-

A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. (2012). Journal of natural products, 75(3), 361–366. [Link]

-

Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis. (2020). Scientific reports, 10(1), 19688. [Link]

-

Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. (2023). Pharmacy Education, 23(3), 88-94. [Link]

-

The Beneficial Biological Properties of Salicylic Acid. (2015). Acta Facultatis Medicae Naissensis, 32(4), 259-265. [Link]

-